1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

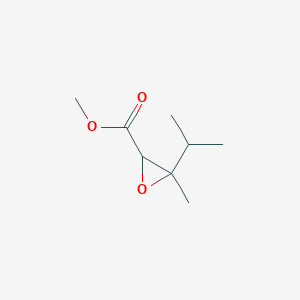

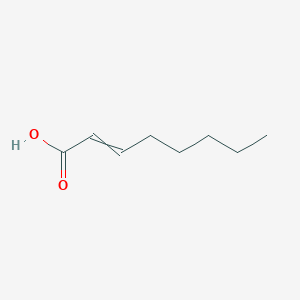

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid is a derivative of beta-carboline . Beta-carbolines are a group of alkaloids that are chemically related to tryptamines . They are known collectively as tryptolines .

Molecular Structure Analysis

The InChI code for the ethyl ester derivative of 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid is 1S/C14H14N2O3/c1-2-19-14(18)8-3-4-11-10(7-8)9-5-6-15-13(17)12(9)16-11/h3-4,7,16H,2,5-6H2,1H3,(H,15,17) .Physical And Chemical Properties Analysis

The physical form of 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid is described as an off-white solid . The molecular weight of the compound is 230.22 .Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Research highlights the impact of carboxylic acids, like hexanoic and lauric acids, on microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can damage cell membranes and decrease internal pH, leading to microbial inhibition. Understanding these effects is crucial for metabolic engineering aimed at enhancing microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is significant for producing bio-based plastics. Recent developments in solvent systems, including ionic liquids and organophosphorous extractants, have improved the efficiency of this process. These advancements are crucial for the economic feasibility of carboxylic acid recovery, especially at low concentrations (Sprakel & Schuur, 2019).

Applications in Peptide Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) provides insights into peptide structure and dynamics through various physical techniques like EPR spectroscopy and X-ray crystallography. Its incorporation into peptides has been instrumental in studying peptide-membrane interactions, secondary structures, and peptide-protein interactions, indicating the potential of carboxylic acid derivatives in biochemical research (Schreier et al., 2012).

Antioxidant and Microbiological Activity of Carboxylic Acids

Natural carboxylic acids from plants, such as caffeic and rosmarinic acids, show significant antioxidant and antimicrobial activities. The structural variations among these acids influence their bioactivity, suggesting the importance of structural analysis in developing new compounds with enhanced biological properties (Godlewska-Żyłkiewicz et al., 2020).

Metabolic Activation of Carboxylic Acids

The metabolic activation of carboxylic acids, leading to the formation of reactive acyl-glucuronides and acyl-CoA thioesters, plays a role in adverse drug reactions and toxicity. Understanding these processes is crucial for the development of safer pharmaceuticals and can provide insights into the reactivity and biological interactions of carboxylic acid-containing compounds (Skonberg et al., 2008).

Propriétés

IUPAC Name |

1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-10-7(3-4-13-11)8-5-6(12(16)17)1-2-9(8)14-10/h1-2,5,14H,3-4H2,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEWYZWJBCZQDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633476 |

Source

|

| Record name | 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid | |

CAS RN |

1751-78-6 |

Source

|

| Record name | 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)

![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)

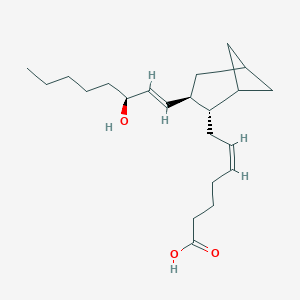

![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)